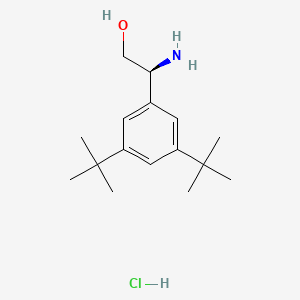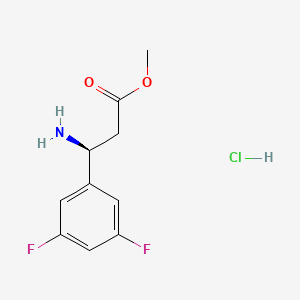![molecular formula C10H14ClNO2 B7948499 (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride](/img/structure/B7948499.png)
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride is a chiral compound with potential applications in various scientific fields. It features a dioxin ring fused with a benzene ring, making it structurally unique. The compound is often studied for its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a halogenated benzene derivative under acidic conditions.
Introduction of the Amine Group: The next step is the introduction of the amine group. This can be done through a reductive amination reaction, where the dioxin derivative is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of the Chiral Center: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using continuous flow reactors to ensure consistent product quality.
Automated resolution techniques: such as simulated moving bed chromatography to efficiently separate the (S)-enantiomer.
Optimization of reaction conditions: to maximize yield and minimize waste, including the use of green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine: The non-chiral version of the compound.
Uniqueness
Chirality: The (S)-enantiomer may exhibit unique biological activities compared to the ®-enantiomer.
Structural Features: The presence of the dioxin ring fused with a benzene ring makes it structurally distinct from other amine compounds.
Propriétés
IUPAC Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIXBOCIIALFF-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-1-(6-bromopyridin-2-yl)ethyl]azanium;chloride](/img/structure/B7948436.png)






![[(1S)-1-(5-methylthiophen-2-yl)ethyl]azanium;chloride](/img/structure/B7948490.png)




